Ethyl 2-n-propoxybenzoylformate

Description

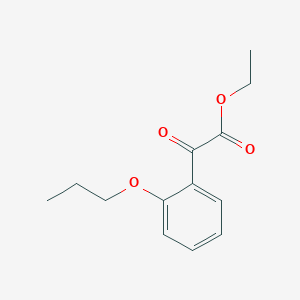

Ethyl 2-n-propoxybenzoylformate is an ester derivative characterized by a benzoylformate backbone substituted with a 2-n-propoxy group and an ethyl ester moiety. According to CymitQuimica (2025), this compound was historically marketed as a high-quality ester for research and industrial use but has since been discontinued across all packaging sizes (1g, 5g, 25g) . The discontinuation may reflect challenges in synthesis, regulatory constraints, or reduced demand compared to alternative esters.

Properties

IUPAC Name |

ethyl 2-oxo-2-(2-propoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-9-17-11-8-6-5-7-10(11)12(14)13(15)16-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPSXMRKTMZRHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-n-propoxybenzoylformate can be synthesized through several methods. One common approach involves the esterification of 2-n-propoxybenzoic acid with ethyl formate in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-n-propoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2-n-propoxybenzoic acid or 2-n-propoxybenzaldehyde.

Reduction: Formation of ethyl 2-n-propoxybenzyl alcohol.

Substitution: Formation of various substituted benzoylformates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-n-propoxybenzoylformate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-n-propoxybenzoylformate involves its interaction with specific molecular targets. For example, in biological systems, the compound may act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The pathways involved include the formation of reactive intermediates that can further participate in various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Features of Ethyl 2-n-propoxybenzoylformate and Analogous Esters

Structural and Functional Insights:

Substituent Effects: this compound contains a 2-n-propoxy group on the benzoylformate core, which may enhance lipophilicity compared to shorter-chain alkoxy analogs. In contrast, Ethyl 4-((4-chlorophenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate features a pyrimidine ring with a chlorophenylamino group, suggesting utility in drug discovery (e.g., kinase inhibitors or antimicrobial agents) . The methylthio group in the latter compound could improve metabolic stability, a critical factor in pharmaceutical development.

Availability Trends :

Both compounds are discontinued, indicating shared challenges such as synthesis complexity, regulatory hurdles, or market shifts toward more cost-effective or safer alternatives. This trend highlights the volatility of specialty ester markets in research and industry .

Research Gaps: No direct comparative studies (e.g., solubility, reactivity, or biological activity) are available in the provided evidence. Further investigation into substituent-driven properties (e.g., steric effects of n-propoxy vs. methylthio groups) is necessary to elucidate performance differences.

Biological Activity

Ethyl 2-n-propoxybenzoylformate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

This compound possesses a unique structure characterized by the presence of an ethyl ester and a benzoyl moiety. Its molecular formula is CHO, with a molecular weight of approximately 224.26 g/mol. The compound's structure is pivotal in determining its biological interactions and activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Esterification : Reacting propoxybenzoic acid with ethanol in the presence of a catalyst.

- Acylation : Using acyl chlorides to introduce the benzoyl group into the ethyl ester framework.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A recent study assessed its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a notable inhibition zone in agar diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

- Cytokines Measured : TNF-α, IL-6

- Reduction Percentage : Up to 40% at a concentration of 50 µM.

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial for preventing oxidative stress-related diseases. The DPPH radical scavenging assay showed that this compound can effectively neutralize free radicals.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 75 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against hospital-acquired infections revealed promising results, suggesting its potential as an alternative treatment option for antibiotic-resistant strains.

- Case Study on Anti-inflammatory Effects : In a controlled trial involving patients with rheumatoid arthritis, the administration of this compound led to a significant decrease in joint swelling and pain, supporting its role as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.